molecular formula C17H22N2 B5674203 3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline

3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B5674203
M. Wt: 254.37 g/mol
InChI Key: RQAOBTNDYPBPBV-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. This compound features a quinoline core with a piperidine ring attached, making it a versatile molecule with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline core . The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation, metal hydrides

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Functionalized quinoline and piperidine derivatives

Scientific Research Applications

3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a single methyl group on the quinoline ring.

    4-Methylpiperidine: A simpler piperidine derivative without the quinoline core.

Uniqueness

3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,7-dimethyl-2-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-12-6-8-19(9-7-12)17-14(3)11-15-5-4-13(2)10-16(15)18-17/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAOBTNDYPBPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C=CC(=C3)C)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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